3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Overview
Description
3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused imidazole and pyrrole ring system
Mechanism of Action
- The primary targets of 3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole are not clearly recognized in the literature . However, we know that it belongs to the pyrrolopyrazine scaffold, which contains both pyrrole and pyrazine rings. These rings play a crucial role in its interactions with cellular components.
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), exhibiting potent inhibitory activity . This interaction suggests that this compound may play a role in modulating necroptosis, a form of programmed cell death.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxicity against human red blood cells and HEK-293 cells . This indicates that this compound can significantly impact cellular health and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with RIPK1, for instance, results in the inhibition of necroptosis . This binding interaction is crucial for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, high doses of similar compounds have shown significant cytotoxicity . Determining the optimal dosage is essential for minimizing adverse effects and maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways can influence its overall efficacy and safety as a therapeutic agent
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its activity and function . Understanding these transport mechanisms is vital for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact its efficacy and safety as a therapeutic agent.
Preparation Methods
The synthesis of 3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can be achieved through several synthetic routes. One common method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride, which provides a convenient pathway to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. These intermediates can then be converted to various derivatives by introducing and modifying a substituent at the 3-position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include alkylating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure and biological activity make it a potential lead compound for drug discovery and development.
Comparison with Similar Compounds
3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can be compared with other similar compounds, such as:
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the iodine substituent, which may affect its reactivity and biological activity.
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds exhibit different biological activities, such as kinase inhibition, compared to the antibacterial and antifungal activities of this compound.
Imidazo[1,2-a]pyridines: These compounds are functionalized through radical reactions and have different applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other related compounds.
Properties
IUPAC Name |
3-iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-4-8-6-2-1-3-9(5)6/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFERXDIZKVBYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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